molecular formula C9H9ClFNO2 B12956543 Ethyl 6-amino-3-chloro-2-fluorobenzoate

Ethyl 6-amino-3-chloro-2-fluorobenzoate

Cat. No.: B12956543
M. Wt: 217.62 g/mol
InChI Key: STWFBABSCHFLDN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-3-chloro-2-fluorobenzoate typically involves the esterification of 6-amino-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are used under basic conditions.

    Oxidation: Reagents like potassium permanganate or nitric acid are used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-amino-3-substituted-2-fluorobenzoates.

    Oxidation: Formation of 6-nitro-3-chloro-2-fluorobenzoate.

    Reduction: Formation of 6-amino-3-chloro-2-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 6-amino-3-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-amino-3-chloro-2-fluorobenzoate can be compared with other similar compounds such as:

  • Ethyl 2-amino-3-chloro-6-fluorobenzoate
  • Ethyl 2-amino-6-chloro-3-fluorobenzoate

These compounds share similar structural features but differ in the position of the functional groups on the benzene ring. The unique arrangement of the amino, chloro, and fluoro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-amino-3-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWFBABSCHFLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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